Dabso
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Overview
Description
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide), commonly known as DABSO, is a bench-stable, colorless solid that serves as a convenient source of sulfur dioxide for organic synthesis. It is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide. This compound is widely used as a surrogate for gaseous sulfur dioxide due to its ease of handling and stability .
Preparation Methods
DABSO can be prepared through several synthetic routes:
Refluxing DABCO in Liquid Sulfur Dioxide: This method involves refluxing 1,4-diazabicyclo[2.2.2]octane in liquid sulfur dioxide to form the this compound complex.
Using Karl Fischer Reagent: An alternative preparation method involves using the Karl Fischer reagent as the source of sulfur dioxide.
Using Sodium Sulfite: Another method employs sodium sulfite as the source of sulfur dioxide.
Chemical Reactions Analysis
DABSO undergoes various types of chemical reactions, including:
Substitution Reactions: This compound reacts with nucleophiles such as Grignard reagents to form sulfinates, which can be further converted to sulfonamides.
Transition Metal-Catalyzed Reactions: This compound is used in palladium-catalyzed cross-coupling reactions with aryl iodides and N,N-dialkyl hydrazines to produce N-aminosulfonamides.
Radical Reactions: This compound can participate in radical reactions with aryldiazonium salts and other aryl radical precursors to form various sulfonyl-containing products.
Scientific Research Applications
DABSO has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of DABSO involves the formation of a charge-transfer complex between 1,4-diazabicyclo[2.2.2]octane and sulfur dioxide. The sulfur atom in sulfur dioxide exhibits Lewis acidity, allowing it to form a 1:1 charge-transfer complex with Lewis bases such as amines . This complex can then participate in various chemical reactions, often involving the formation of sulfinate radicals or anions .
Comparison with Similar Compounds
DABSO is unique compared to other sulfur dioxide surrogates due to its stability and ease of handling. Similar compounds include:
Sulfur Dioxide Gas: While sulfur dioxide gas is a direct source of sulfur dioxide, it is challenging to handle due to its toxicity and the need for specialized equipment.
Sodium Sulfite: Sodium sulfite can also be used as a source of sulfur dioxide, but it requires additional steps to generate the gas.
Sulfuryl Chloride: Sulfuryl chloride is another sulfur dioxide surrogate, but it is less stable and more hazardous to handle compared to this compound.
This compound’s bench-stable nature and ease of preparation make it a preferred choice for many synthetic applications, distinguishing it from other sulfur dioxide sources.
Properties
Molecular Formula |
C6H12N2O4S2 |
---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;sulfur dioxide |
InChI |
InChI=1S/C6H12N2.2O2S/c1-2-8-5-3-7(1)4-6-8;2*1-3-2/h1-6H2;; |
InChI Key |
MISUHPSYABLQKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1CC2.O=S=O.O=S=O |
Origin of Product |
United States |
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